REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH2:9]Br)[CH:3]=1.[C-:11]#[N:12].[K+]>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([CH3:8])[CH:7]=1)[CH2:9][C:11]#[N:12] |f:1.2|
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Name
|
|
Quantity
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6.56 kg
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Type
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reactant
|
Smiles
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BrC1=CC(=CC(=C1)C)CBr
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Name
|
|
Quantity
|
2.38 kg
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Type
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reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
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20 L
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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distilled water (10 L) in this order
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
the mixture was evaporated in vacuo
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Type
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CUSTOM
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Details
|
the residue was partitioned between ethyl acetate (30 L) and brine (20 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with magnesium sulfate (2 kg)
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give a brown-colored oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:9)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(CC#N)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.81 mol | |
AMOUNT: MASS | 2.06 kg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |